

Application Notes and Protocols for Texas Red-X in Flow Cytometry

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Compound of Interest

Compound Name: *Texas red-X 4-succinimidyl ester*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Texas Red-X, a bright red-emitting fluorophore, for flow cytometry applications. Detailed protocols for antibody conjugation and cell staining are included to ensure successful experimental outcomes.

Introduction to Texas Red-X

Texas Red-X is a derivative of the sulforhodamine 101 fluorophore, engineered for enhanced performance in bioconjugation. The "X" in its name refers to a seven-atom aminohexanoyl spacer that separates the dye from its reactive group.[1][2][3] This spacer minimizes interactions between the fluorophore and the conjugated biomolecule, potentially reducing quenching and improving fluorescence yield.[1][2] Texas Red-X is commonly available as a succinimidyl ester, which efficiently reacts with primary amines on proteins, such as antibodies, to form stable covalent bonds.[4] Its bright red fluorescence and distinct spectral properties make it a valuable tool for multicolor flow cytometry analysis.[5][6]

Spectral Properties

Texas Red-X is well-suited for excitation by yellow/green (561 nm) or orange (594 nm) lasers, which are common components of modern flow cytometers.[3][7] Its emission maximum in the red region of the spectrum allows for effective spectral separation from commonly used blue and green fluorophores like DAPI and FITC/Alexa Fluor 488.[8]

Property	Wavelength (nm)
Excitation Maximum	~595 nm[1][9][10][11]
Emission Maximum	~615 nm[1][9][10][11]

Advantages of Texas Red-X for Flow Cytometry

- **Bright Fluorescence:** Produces strong signals for reliable detection of target antigens.[6]
- **Photostability:** Exhibits good resistance to photobleaching, allowing for extended analysis times.[6]
- **Long Wavelength Emission:** Minimizes spectral overlap with blue and green fluorophores, simplifying multicolor panel design.[8]
- **"X" Spacer:** The aminohexanoyl spacer reduces the potential for dye-induced changes in the biological activity of the conjugated protein.[1][2][3]
- **Succinimidyl Ester Chemistry:** Provides a reliable and straightforward method for labeling antibodies and other proteins.[4]

Experimental Protocols

Antibody Conjugation with Texas Red-X Succinimidyl Ester

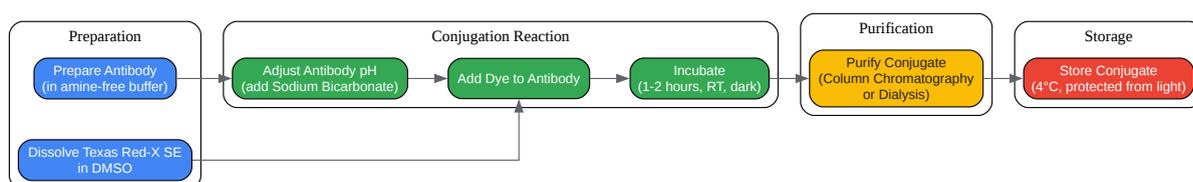
This protocol outlines the general steps for labeling an antibody with a Texas Red-X succinimidyl ester. Note that optimal labeling ratios may need to be determined empirically for each antibody.

Materials:

- Purified antibody (in an amine-free buffer such as PBS)
- Texas Red-X succinimidyl ester
- Anhydrous dimethyl sulfoxide (DMSO)

- 1 M Sodium bicarbonate, pH 8.3-9.0
- Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Workflow for Antibody Conjugation:



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Caption: Workflow for conjugating antibodies with Texas Red-X succinimidyl ester.

Procedure:

- Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS.[4][12] The recommended antibody concentration is typically 1-2 mg/mL.[12]
- Prepare Texas Red-X Solution: Immediately before use, dissolve the Texas Red-X succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL.[13]
- Reaction Setup:
 - Add 1/10th volume of 1 M sodium bicarbonate (pH 8.3-9.0) to the antibody solution.[13]
 - Slowly add the dissolved Texas Red-X to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined experimentally, but a starting

point of 10-20 moles of dye per mole of IgG is common.

- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. Alternatively, dialysis against PBS can be performed.
- Storage: Store the purified Texas Red-X conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and/or a preservative such as sodium azide.[4]

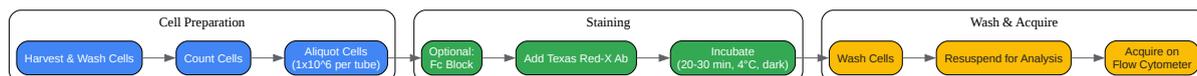
Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining suspended cells with a Texas Red-X conjugated antibody for flow cytometric analysis.

Materials:

- Cells in suspension (e.g., peripheral blood mononuclear cells, cultured cell lines)
- Texas Red-X conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
- (Optional) Fc receptor blocking solution (e.g., Fc Block)
- (Optional) Viability dye

Workflow for Cell Surface Staining:



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Caption: Workflow for cell surface staining with a Texas Red-X conjugated antibody.

Procedure:

- Cell Preparation:
 - Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
 - Perform a cell count and resuspend the cells in staining buffer to a concentration of 1×10^7 cells/mL.
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each flow cytometry tube.
- (Optional) Fc Receptor Blocking: If staining cells that express Fc receptors (e.g., B cells, monocytes), incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.[14]
- Staining:
 - Add the predetermined optimal amount of Texas Red-X conjugated antibody to the cell suspension.
 - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
 - Decant the supernatant. Repeat the wash step.
- Data Acquisition:
 - Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.

- Analyze the samples on a flow cytometer equipped with a laser capable of exciting Texas Red-X (e.g., 561 nm).

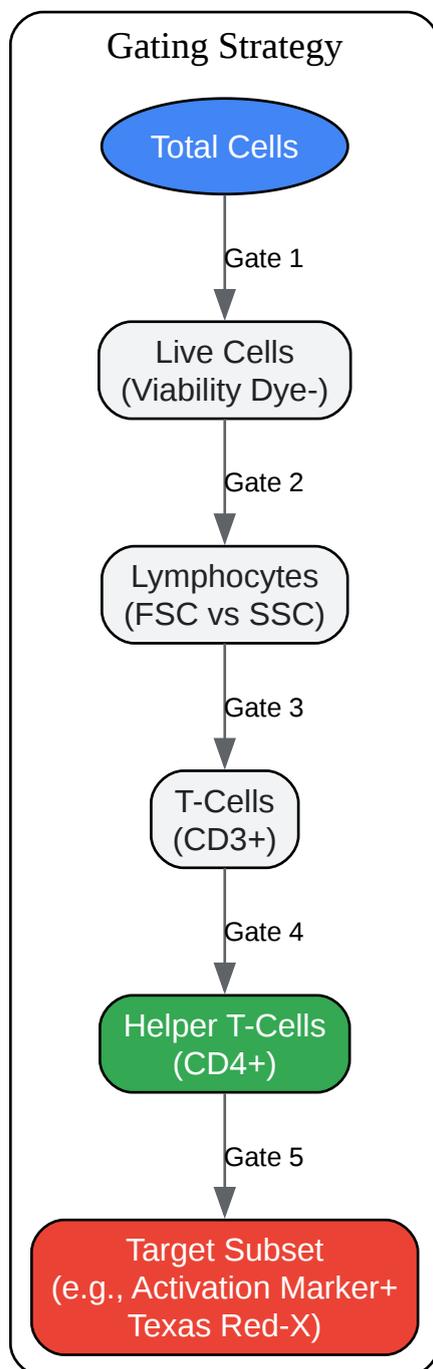
Data Analysis Considerations

When setting up a flow cytometry experiment with Texas Red-X, it is crucial to have proper controls:

- **Unstained Cells:** To determine the level of autofluorescence.
- **Isotype Control:** A non-specific antibody of the same isotype and concentration, conjugated with Texas Red-X, to assess background staining.
- **Single-Color Controls:** For each fluorophore in a multicolor panel to set up compensation correctly.

Signaling Pathway Example

While Texas Red-X can be used to study a vast array of cellular processes, a common application is in immunophenotyping to identify and quantify different cell populations involved in an immune response. The following diagram illustrates a simplified logic for identifying a specific T-cell subset using a multicolor flow cytometry panel that includes a Texas Red-X conjugate.



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Caption: A simplified gating strategy for identifying a target T-cell subset using a multicolor panel.

This diagram illustrates how data from a Texas Red-X channel would be integrated into a larger analysis workflow to pinpoint a specific cell population of interest. The "Target Subset" could be

any cell surface or intracellular marker relevant to the signaling pathway or cellular state being investigated.

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